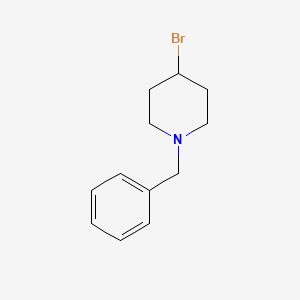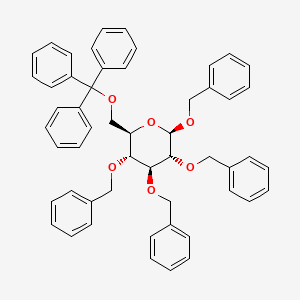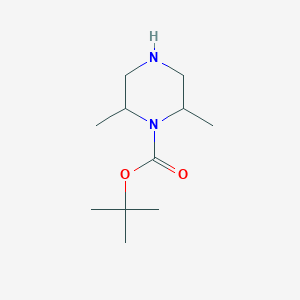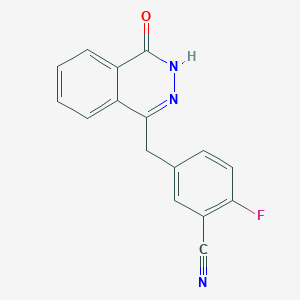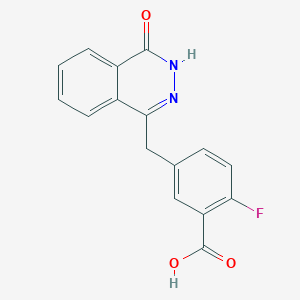
1-(4-Fluorobenzyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14FNO . It is also known as 3-(4-fluorobenzyl)pyrrolidin-3-ol hydrochloride and ®-1-(4-fluorobenzyl)pyrrolidin-3-ol . The average mass of this compound is 195.233 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a fluorobenzyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 195.23 . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives are extensively utilized in medicinal chemistry to design compounds for treating human diseases. The interest in this scaffold is due to its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and increase three-dimensional coverage of molecules. Pyrrolidine rings, including various derivatives like pyrrolizines and pyrrolidine-2,5-diones, have been reported for their target selectivity and bioactivity. Research has shown that the different stereoisomers of the pyrrolidine ring can lead to diverse biological profiles in drug candidates, indicating the critical role of this structure in developing new therapeutics with varied biological effects (Li Petri et al., 2021).
Influence of Metals on Biological Ligands
The interaction between metals and biologically important molecules, including pyrrolidine derivatives, has been a subject of study. Research involving spectroscopic techniques has revealed how metals can influence the electronic system of ligands, affecting their reactivity and stability. Understanding these interactions is crucial for predicting the behavior of metal-ligand complexes in biological systems, which is essential for developing new compounds with therapeutic applications (Lewandowski et al., 2005).
Pyrrolizidine Alkaloid Biosynthesis and Diversity
The study of pyrrolizidine alkaloids, particularly in the context of their biosynthesis and diversity, provides insights into the evolution and plasticity of secondary metabolite pathways. These compounds form powerful defense mechanisms against herbivores and are characterized by significant variation in their profiles. This research underscores the importance of understanding the biosynthetic pathways and molecular diversity of pyrrolidine-based compounds for exploiting their potential in drug development (Langel et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCQPMJBQFEEMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

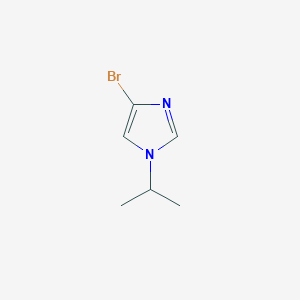
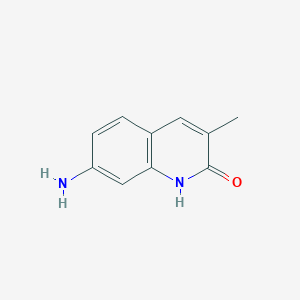
![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)



